![molecular formula CF3OCF2CF2OCH2COOH<br>C5H3F7O4 B15174551 [1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid CAS No. 919005-40-6](/img/structure/B15174551.png)
[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid is an organic compound with the molecular formula C5H3F7O4. It is known for its high thermal and chemical stability, making it a valuable compound in various industrial and scientific applications .
Méthodes De Préparation
The synthesis of [1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid involves multiple steps. One common method includes the reaction of tetrafluoroethylene with trifluoromethanol in the presence of a catalyst to form the intermediate compound, which is then further reacted with acetic acid under controlled conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Applications De Recherche Scientifique
[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity and stability.
Biology: The compound is studied for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of [1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its high reactivity and stability play a crucial role in its biological effects .
Comparaison Avec Des Composés Similaires
[1,1,2,2-Tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
1,2,2,2-Tetrafluoroethyl trifluoromethyl ether: Known for its use as a solvent and in various industrial applications.
Perfluoro-3,6,9-trioxadecanoic acid: Used in the production of fluorinated surfactants and other high-performance materials.
Difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetic acid: Similar in structure but with different reactivity and applications.
These compounds share some properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
919005-40-6 |
|---|---|
Formule moléculaire |
CF3OCF2CF2OCH2COOH C5H3F7O4 |
Poids moléculaire |
260.06 g/mol |
Nom IUPAC |
2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C5H3F7O4/c6-3(7,15-1-2(13)14)4(8,9)16-5(10,11)12/h1H2,(H,13,14) |
Clé InChI |
UAYQEKBPFNNGSX-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)OC(C(OC(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15174469.png)
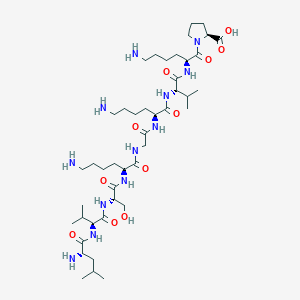
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(methoxycarbonyl)-, 1,1-dimethylethyl ester](/img/structure/B15174483.png)
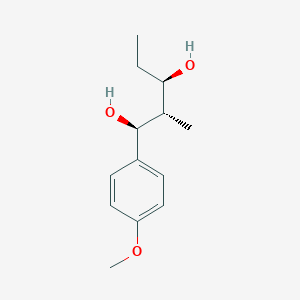
![N-[(2-Bromophenyl)methyl]pent-4-ynamide](/img/structure/B15174488.png)
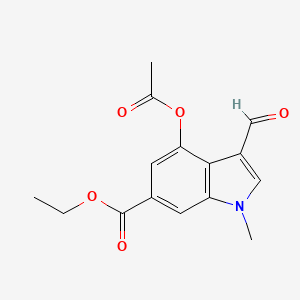
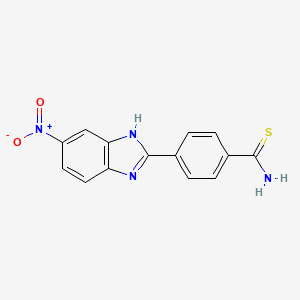
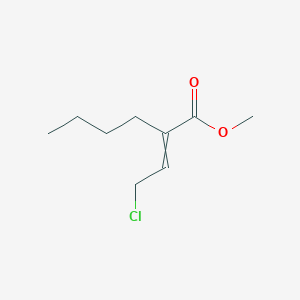
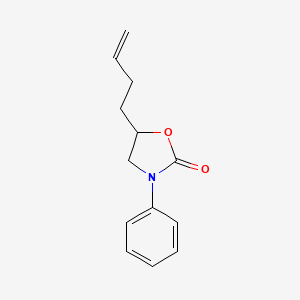
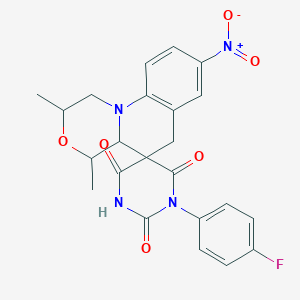
![Methyl 3-[({5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}carbonyl)amino]benzoate](/img/structure/B15174518.png)
![[Dimethyl(prop-2-enyl)silyl] pentanoate](/img/structure/B15174527.png)
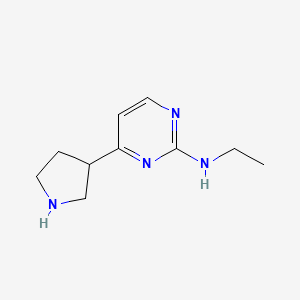
![N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide](/img/structure/B15174534.png)
